molecular formula C24H27N3O4S2 B2566762 2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(3-ethylphenyl)acetamide CAS No. 899976-73-9

2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(3-ethylphenyl)acetamide

Cat. No.: B2566762
CAS No.: 899976-73-9
M. Wt: 485.62
InChI Key: WVHXKWWYMFQVQA-UHFFFAOYSA-N
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Description

2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(3-ethylphenyl)acetamide is a characterized small molecule known to function as a potent and selective dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases. These receptors are critically implicated in cell proliferation, survival, and migration , and their dysregulation is a hallmark of numerous cancers. The compound exerts its research effects by competitively binding to the ATP-binding site of these kinases, thereby blocking their autophosphorylation and subsequent activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways . This targeted inhibition makes it a valuable tool for investigating the mechanisms of oncogenesis and tumor progression driven by EGFR and HER2. Researchers utilize this compound primarily in in vitro cell-based assays and in vivo preclinical studies to explore targeted therapeutic strategies, to study signal transduction networks, and to model resistance mechanisms in cancers like non-small cell lung cancer, breast cancer, and glioblastoma. Its structure, featuring a dihydropyrimidinone core, is associated with kinase inhibitory activity , providing a chemical scaffold for further structure-activity relationship (SAR) studies in medicinal chemistry.

Properties

CAS No.

899976-73-9

Molecular Formula

C24H27N3O4S2

Molecular Weight

485.62

IUPAC Name

2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-ethylphenyl)acetamide

InChI

InChI=1S/C24H27N3O4S2/c1-5-16-7-6-8-18(13-16)26-21(28)15-32-23-25-14-20(22(29)27-23)33(30,31)19-11-9-17(10-12-19)24(2,3)4/h6-14H,5,15H2,1-4H3,(H,26,28)(H,25,27,29)

InChI Key

WVHXKWWYMFQVQA-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(3-ethylphenyl)acetamide , with the CAS number 893789-83-8 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H23N3O6S2C_{23}H_{23}N_{3}O_{6}S_{2}, and it has a molecular weight of 501.6 g/mol . The structure includes a pyrimidine ring, a sulfonamide group, and a thioacetamide moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC23H23N3O6S2
Molecular Weight501.6 g/mol
CAS Number893789-83-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The key steps often include the formation of the pyrimidine core and subsequent modifications to introduce the sulfonamide and thioacetamide functionalities.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. In particular, compounds with similar structural features have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of antibacterial activity.

Anti-inflammatory Effects

Research has highlighted the potential of this compound as an anti-inflammatory agent. In a study evaluating a series of N-(benzene sulfonyl) acetamide derivatives, compounds similar to the one showed inhibitory effects on cyclooxygenase (COX) enzymes, specifically COX-2, which is involved in inflammation pathways. Notably, one derivative exhibited an IC50 value of 0.011 μM , indicating potent activity against COX-2 .

Analgesic Activity

In vivo studies have demonstrated that certain derivatives can alleviate pain in animal models. For instance, a related compound was able to significantly reduce formalin-induced pain responses in rats, suggesting potential applications in pain management therapies .

The biological activities of this compound are thought to result from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may also interact with receptors associated with pain perception, contributing to its analgesic effects.

Study 1: Anti-inflammatory Evaluation

A study synthesized various acetamide derivatives and evaluated their biological activities. Among them, a compound structurally similar to this compound demonstrated significant inhibition of COX enzymes and was effective in reducing edema in mouse models .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of related compounds. The minimal inhibitory concentrations (MICs) were determined against several bacterial strains, revealing that some derivatives exhibited strong antibacterial activity with MIC values as low as 0.5 μg/mL for certain strains .

Scientific Research Applications

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds similar to 2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(3-ethylphenyl)acetamide exhibit antimicrobial properties. For example:

  • A study demonstrated that derivatives of pyrimidine compounds can act against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections.

Anticancer Properties

The compound has also been investigated for its anticancer activity:

  • Research published in Pharmaceutical Research showed that derivatives containing thioacetamide moieties significantly reduced cell viability in human breast cancer cell lines (MCF-7), suggesting promising directions for drug development.

Anti-inflammatory Effects

Additionally, there is evidence to suggest that this compound may possess anti-inflammatory properties:

  • Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators both in vitro and in vivo.

Antimicrobial Study

A comprehensive study evaluated the antimicrobial efficacy of various pyrimidine derivatives against common bacterial strains. The results indicated significant inhibition zones for certain derivatives, highlighting their potential as effective antimicrobial agents.

Anticancer Activity

In a recent study focusing on anticancer properties, derivatives of the compound were shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. This suggests a potential for further development into effective cancer therapies.

Inflammation Model

In animal models of inflammation, related compounds demonstrated a marked reduction in edema compared to control groups. This indicates their potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., sulfonyl, nitro, cyano) increase polarity and melting points but may reduce cell permeability .
  • Bulkier substituents (e.g., tert-butyl, trifluoromethyl) enhance metabolic resistance but may hinder target access .

Comparison with Analog Syntheses :

  • The trifluoromethylphenyl analog may use similar alkylation but avoids sulfonation steps.
  • Nitrobenzo[d]thiazol-2-yl derivatives achieve higher yields (71%) due to optimized nucleophilic substitution conditions.
  • Benzyl derivatives exhibit lower complexity, enabling 66% yields with standard protocols.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(3-ethylphenyl)acetamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyrimidinone core. For example:

  • Step 1 : Sulfonylation of 5-amino-6-oxo-1,6-dihydropyrimidin-2-thiol with 4-tert-butylbenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM) .
  • Step 2 : Thioether formation via nucleophilic substitution with 2-chloro-N-(3-ethylphenyl)acetamide in the presence of NaH or K₂CO₃ in DMF .
  • Purity Optimization : Use recrystallization (e.g., ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound. Validate purity via HPLC-UV (>98%) and elemental analysis .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify sulfonyl, thioether, and acetamide moieties. Key signals include δ ~7.5–7.8 ppm (aromatic protons from tert-butylphenyl) and δ ~2.3–2.7 ppm (ethyl group) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₈N₃O₃S₂: 478.1521) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions, if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate results using biochemical (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity or reporter gene assays) models. For example, discrepancies in IC₅₀ values may arise from differences in membrane permeability or off-target effects .
  • Experimental Controls : Include positive/negative controls (e.g., known inhibitors or vehicle-only treatments) to rule out assay-specific artifacts .
  • Data Normalization : Use statistical tools (e.g., Z-factor analysis) to assess assay robustness and minimize variability .

Q. What strategies are effective for probing the mechanism of action of this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Kinetic Studies : Perform time-dependent inhibition assays to distinguish between competitive, non-competitive, or uncompetitive mechanisms. Monitor enzyme activity spectrophotometrically (e.g., NADH depletion at 340 nm) .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes, focusing on interactions between the sulfonyl group and catalytic residues (e.g., hydrogen bonding with Ser or Tyr) .
  • Site-Directed Mutagenesis : Validate predicted binding sites by mutating key residues (e.g., Ala-scanning) and measuring changes in inhibition potency .

Q. How can structural modifications enhance the solubility or metabolic stability of this compound without compromising activity?

  • Methodological Answer :

  • Rational Design : Replace the tert-butyl group with a polar substituent (e.g., hydroxyl or morpholine) to improve aqueous solubility. Monitor activity via SAR studies .
  • Prodrug Approach : Introduce enzymatically cleavable groups (e.g., acetyl or phosphate esters) to the acetamide moiety for enhanced bioavailability .
  • In Silico Predictions : Use ADMET predictors (e.g., SwissADME) to estimate logP, metabolic sites, and permeability, guiding iterative synthesis .

Experimental Design & Validation

Q. What in vitro models are appropriate for evaluating the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Caco-2 Assays : Assess intestinal permeability using monolayers of human colorectal adenocarcinoma cells. Measure apparent permeability (Papp) and efflux ratios .
  • Microsomal Stability : Incubate the compound with liver microsomes (human or rodent) to estimate metabolic clearance. Monitor parent compound depletion via LC-MS/MS .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to determine free fraction in plasma .

Q. How should researchers design dose-response studies to minimize variability in animal models?

  • Methodological Answer :

  • Power Analysis : Calculate sample size using historical variability data (e.g., α=0.05, β=0.2) to ensure statistical significance .
  • Randomized Block Design : Group animals by weight or litter to control for confounding factors. Use vehicle controls and blinded assessments .
  • Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling : Collect serial blood/tissue samples to correlate exposure (AUC) with efficacy endpoints .

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